molecular formula C5H6F2N4 B13961613 3,6-Difluoro-2,4,5-pyridinetriamine

3,6-Difluoro-2,4,5-pyridinetriamine

Cat. No.: B13961613
M. Wt: 160.13 g/mol
InChI Key: KMFJGRQMEMXBSR-UHFFFAOYSA-N
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Description

3,6-Difluoro-2,4,5-pyridinetriamine is a fluorinated pyridine derivative with the molecular formula C5H6F2N4. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and reactivity, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2,4,5-pyridinetriamine typically involves the nucleophilic substitution of pentafluoropyridine with appropriate amine sources. One common method includes reacting pentafluoropyridine with sodium azide to form intermediate compounds, which are then further reacted to yield the desired product . The reaction conditions often involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive fluorinated intermediates. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2,4,5-pyridinetriamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium azide, amines, and thiols. Reaction conditions often involve the use of polar aprotic solvents like DMF and controlled temperatures to ensure selective and efficient reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

3,6-Difluoro-2,4,5-pyridinetriamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2,4,5-pyridinetriamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 3 and 6 positions enhances its stability and reactivity compared to other fluorinated pyridines .

Properties

Molecular Formula

C5H6F2N4

Molecular Weight

160.13 g/mol

IUPAC Name

3,6-difluoropyridine-2,4,5-triamine

InChI

InChI=1S/C5H6F2N4/c6-1-2(8)3(9)4(7)11-5(1)10/h9H2,(H4,8,10,11)

InChI Key

KMFJGRQMEMXBSR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1F)N)F)N)N

Origin of Product

United States

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